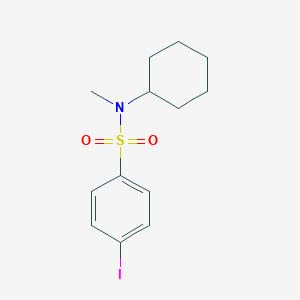

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide

Description

N-Cyclohexyl-4-iodo-N-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

- Aromatic ring substitution: A para-iodo group at the 4-position of the benzene ring, imparting steric bulk and electronic effects due to iodine’s electronegativity and polarizability.

- Sulfonamide substitutions: A cyclohexyl group and a methyl group attached to the sulfonamide nitrogen, influencing lipophilicity and conformational flexibility.

While direct synthetic details for this compound are absent in the provided evidence, analogous routes suggest its preparation via:

Sulfonamide formation: Reacting 4-iodobenzenesulfonyl chloride with N-methylcyclohexylamine.

N-Alkylation: Using methyl iodide and a base (e.g., NaH) to introduce the methyl group, as seen in N-cyclohexyl-4-methylbenzenesulfonamide derivatives .

Properties

IUPAC Name |

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXMGROCOVDPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with N-cyclohexyl-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares key structural features and properties of N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide with similar sulfonamides:

Key Observations:

Spectroscopic Characteristics

Crystallographic and Conformational Analysis

- Crystal Packing : Cyclohexyl groups in chair conformations (e.g., ) form C–H∙∙∙O hydrogen bonds (2.50–2.70 Å), stabilizing layered networks. The iodo group may disrupt these networks due to its bulk, favoring alternative packing modes.

- Torsional Angles : Substituents on the sulfonamide nitrogen influence dihedral angles between the benzene ring and sulfonamide group, as seen in .

Biological Activity

N-Cyclohexyl-4-iodo-N-methylbenzenesulfonamide (C₁₃H₁₉I₁N₁O₂S) is a sulfonamide compound with potential biological activities that have garnered attention in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

This compound features a sulfonamide group attached to an aromatic ring, characterized by the presence of a cyclohexyl group and an iodine substituent at the para position relative to the sulfonamide group. Its molecular weight is approximately 353.36 g/mol, and its structure is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways such as folic acid synthesis in bacteria.

- Receptor Interaction : The compound may bind to specific receptors, influencing neurotransmitter systems, particularly dopamine receptors, which could have implications for neuropharmacological applications.

Neuropharmacological Effects

The cyclohexylamine structure suggests potential interactions with dopamine receptors. Compounds with similar structures have been shown to activate these receptors, indicating that this compound could have applications in treating neurological disorders.

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of this compound. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Investigated enzyme inhibition mechanisms; demonstrated competitive inhibition in folate synthesis pathways. | |

| Highlighted potential neuropharmacological applications through dopamine receptor activation. | |

| Discussed antibacterial properties and structural influences on biological activity. |

Case Study: Enzyme Inhibition

In a study focusing on enzyme interactions, this compound was tested against target enzymes involved in bacterial metabolism. The results indicated significant inhibition at concentrations comparable to traditional sulfonamides, suggesting its viability as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.